molecular formula C20H30N4O3 B2419517 3-decyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-48-5

3-decyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2419517
CAS RN: 899751-48-5
M. Wt: 374.485
InChI Key: QDHZNPDHUWBHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-decyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound, along with an oxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by the introduction of the oxazole ring. The decyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring is a fused ring system composed of a pyrimidine ring and an imidazole ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The purine ring, for example, is known to participate in a variety of reactions, including substitution reactions and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the specific functional groups present .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Ashour et al. (2012) involved the synthesis of new triazino and triazolo[4,3-e]purine derivatives to establish candidates with potential anticancer, anti-HIV-1, and antimicrobial activities. Compounds were evaluated for their in vitro activities, showing varying degrees of effectiveness against melanoma, lung cancer, breast cancer, and microbial strains, highlighting the versatility of purine derivatives in therapeutic research (Ashour et al., 2012).

  • Another study focused on guanosine analogues within the thiazolo[4,5-d]pyrimidine ring system, exploring their synthesis and antiviral activities. The research aimed at sugar modification of nucleoside derivatives to evaluate their efficacy against viruses, demonstrating the potential of purine analogues in antiviral drug development (Kini et al., 1991).

Anticancer and Antimicrobial Activities

  • Novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives were synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. Some derivatives showed potent activity comparable to standard drugs, indicating the potential of purine scaffolds in cancer therapy (Sucharitha et al., 2021).

  • Research on [1,4]thiazino[4,3,2-gh]purines and other fused purine analogues synthesized from 6-mercaptopurine was conducted to assess their anticancer activities. Selected compounds demonstrated significant activity against cancer cell lines, underscoring the importance of purine modifications in developing new anticancer agents (Hassan et al., 2017).

properties

IUPAC Name

2-decyl-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c1-5-6-7-8-9-10-11-12-13-23-18(25)16-17(22(4)20(23)26)21-19-24(16)14(2)15(3)27-19/h5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHZNPDHUWBHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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